REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:3]=1[CH2:4][N:5]1[CH:9]=[C:8]([C:10](O)=[O:11])[N:7]=[N:6]1.S(Cl)(Cl)=O.[NH3:22]>>[CH:15]1[CH:14]=[C:13]([F:17])[C:3]([CH2:4][N:5]2[N:6]=[N:7][C:8]([C:10]([NH2:22])=[O:11])=[CH:9]2)=[C:2]([F:1])[CH:16]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2N=NC(=C2)C(=O)O)C(=CC=C1)F
|
Name
|
|
Quantity
|
63.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled to 50° C.
|
Type
|
DISTILLATION
|
Details
|
excess thionyl chloride was distilled off
|
Type
|
ADDITION
|
Details
|
To this reaction mass toluene (25 ml) was charged twice
|
Type
|
DISTILLATION
|
Details
|
it was distilled off under vacuum it
|
Type
|
ADDITION
|
Details
|
was followed by addition of toulene (175 ml)
|
Type
|
CUSTOM
|
Details
|
to get clear solution
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mass was filtered
|
Type
|
ADDITION
|
Details
|
10% sodium carbonate solution was added to above solid
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water and cyclohexane (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried the crude material in a vacuum oven at 70-80° C. for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
|
Smiles
|
C=1C=C(C(=C(C1)F)CN2C=C(N=N2)C(=O)N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:3]=1[CH2:4][N:5]1[CH:9]=[C:8]([C:10](O)=[O:11])[N:7]=[N:6]1.S(Cl)(Cl)=O.[NH3:22]>>[CH:15]1[CH:14]=[C:13]([F:17])[C:3]([CH2:4][N:5]2[N:6]=[N:7][C:8]([C:10]([NH2:22])=[O:11])=[CH:9]2)=[C:2]([F:1])[CH:16]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2N=NC(=C2)C(=O)O)C(=CC=C1)F
|
Name
|
|
Quantity
|
63.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled to 50° C.
|
Type
|
DISTILLATION
|
Details
|
excess thionyl chloride was distilled off
|
Type
|
ADDITION
|
Details
|
To this reaction mass toluene (25 ml) was charged twice
|
Type
|
DISTILLATION
|
Details
|
it was distilled off under vacuum it
|
Type
|
ADDITION
|
Details
|
was followed by addition of toulene (175 ml)
|
Type
|
CUSTOM
|
Details
|
to get clear solution
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mass was filtered
|
Type
|
ADDITION
|
Details
|
10% sodium carbonate solution was added to above solid
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water and cyclohexane (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried the crude material in a vacuum oven at 70-80° C. for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
|
Smiles
|
C=1C=C(C(=C(C1)F)CN2C=C(N=N2)C(=O)N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |